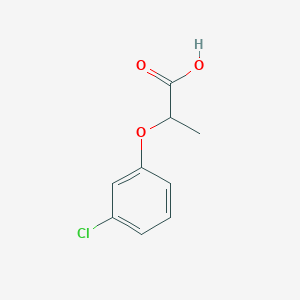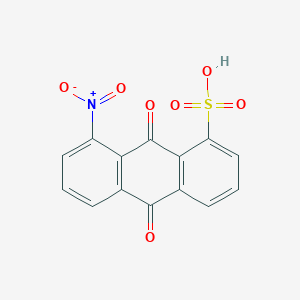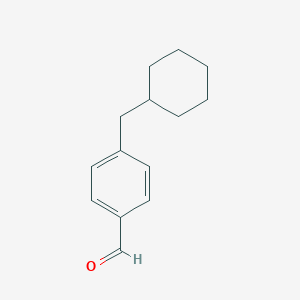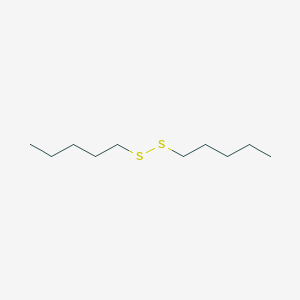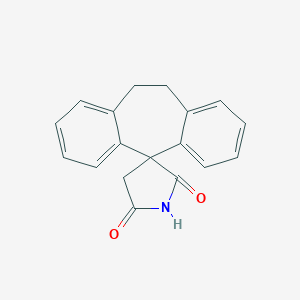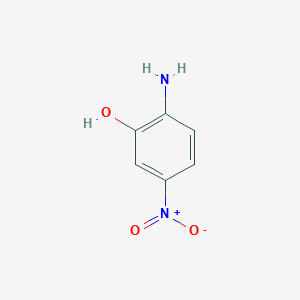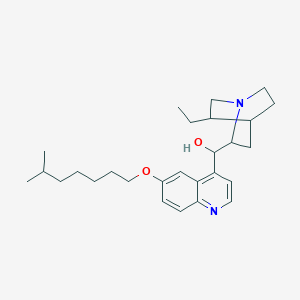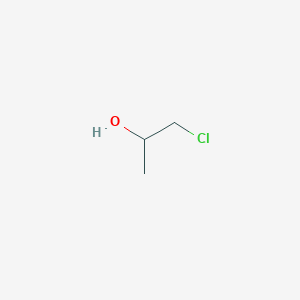![molecular formula C30H14 B090524 Dibenzo[bc,ef]coronene CAS No. 190-31-8](/img/structure/B90524.png)
Dibenzo[bc,ef]coronene
Descripción general
Descripción
Dibenzo[bc,ef]coronene, also known as benzo(1,14)bisanthene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C30H14 . It is a low-symmetry graphene quantum dot (GQD) saturated by hydrogens on the edges .
Synthesis Analysis
The synthesis of Dibenzo[bc,ef]coronene involves complex processes. A study has shown that it can be synthesized as a graphene quantum dot (GQD), effectively making it a polycyclic aromatic hydrocarbon (PAH) due to the presence of edge hydrogens .Molecular Structure Analysis
The molecular structure of Dibenzo[bc,ef]coronene is available as a 2D Mol file or as a computed 3D SD file . It is a polycyclic aromatic hydrocarbon (PAH) with a complex structure.Physical And Chemical Properties Analysis
Dibenzo[bc,ef]coronene has a molecular weight of 374.4322 . Further physical and chemical properties are subject to ongoing research .Aplicaciones Científicas De Investigación
Solvent Polarity Probes : Dibenzo[bc,ef]coronene has been evaluated for its potential as a solvent polarity probe. The fluorescence spectra of dibenzo[bc,ef]coronene dissolved in various solvents indicated selective enhancement of emission intensity in polar solvents (Acree et al., 1990).
Optoelectronic Properties : Studies have shown that isomeric columnar liquid crystalline dibenzo[a,j]coronene derivatives exhibit significant differences in their electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes (Vollbrecht et al., 2019).
Chemisorption on Surfaces : The adsorption structures of dibenzo[a,j]coronene on Si(001)-2 X 1 surfaces were explored using scanning tunneling microscopy and electronic structure calculations, providing insights into surface bonding structures and potential applications in molecular electronics (Suzuki et al., 2006).
Electron Transport in Aromatic Molecular Wires : A theoretical study on the electron transport behaviors of aromatic molecules, including dibenzo[bc, kl]coronene, revealed insights into their conductance and potential applications in nanoscale electronic devices (Li et al., 2011).
Synthetic Approaches : Research on the synthesis of hexabenzo[bc,ef,hi,kl,no,qr]coronene and dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene provided insights into the reaction mechanisms and the potential for creating large polycyclic aromatic hydrocarbons (PAHs) for various applications (Kübel et al., 2000).
Graphene Nanoribbons Synthesis : The bottom-up on-surface synthesis of poly( para-dibenzo[ bc, kl]-coronenylene) and its conversion into zigzag edge-extended graphene nanoribbons was demonstrated, showing potential applications in electronics (Beyer et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
nonacyclo[16.12.0.02,15.03,12.04,29.05,10.06,27.021,30.023,28]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H14/c1-3-17-13-19-11-9-15-7-8-16-10-12-20-14-18-4-2-6-22-21(5-1)23(17)29-27(19)25(15)26(16)28(20)30(29)24(18)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKYYLDAVMMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C5=C(C=CC6=C5C7=C(C=C6)C=C8C=CC=C9C8=C7C4=C2C9=C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172448 | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[bc,ef]coronene | |
CAS RN |
190-31-8 | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(bc,ef)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



